molecular formula C7H3BrCl2O2 B13294521 4-Bromo-3-chlorophenyl chloroformate

4-Bromo-3-chlorophenyl chloroformate

Cat. No.: B13294521
M. Wt: 269.90 g/mol
InChI Key: PDVJNUHZXZVLMO-UHFFFAOYSA-N
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Description

Significance in Modern Organic Synthesis and Advanced Materials Chemistry

In the field of modern organic synthesis, 4-Bromo-3-chlorophenyl chloroformate is significant as a derivatizing agent and a building block for more complex molecules. The chloroformate group is a highly reactive acyl chloride, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles such as alcohols, amines, and thiols. This reactivity is fundamental to the construction of carbonates, carbamates, and thiocarbonates, which are key functional groups in many biologically active molecules and pharmaceutical compounds. The utility of phenyl chloroformates in the synthesis of ureas and as protecting groups for amines is also well-documented. commonorganicchemistry.comacs.org

The di-halogenated phenyl ring of this compound is of particular interest in the realm of advanced materials chemistry. The incorporation of halogen atoms, specifically bromine and chlorine, into organic molecules can significantly influence their properties. researchgate.net For instance, halogenation can enhance the thermal stability and flame-retardant properties of polymers. In the context of electronic materials, the introduction of halogens can modulate the electronic characteristics of organic semiconductors. The bromo- and chloro-substituents on the phenyl ring can also influence the intermolecular interactions within a crystal lattice, potentially leading to desirable solid-state packing arrangements for applications in nonlinear optics and other materials science domains. researchgate.net

The general reactivity of chloroformates has been a subject of academic study, with research focusing on the mechanisms of their reactions with various nucleophiles. rsc.orgnih.gov These studies provide a foundational understanding of how compounds like this compound behave in chemical reactions, allowing for their targeted application in the synthesis of novel compounds.

Scope of Academic Inquiry into this compound

The academic inquiry into this compound and related compounds spans several key areas. A primary focus is its application as a reagent in the synthesis of new organic compounds. Researchers explore its reactivity with different functional groups to create novel molecular architectures. This includes the synthesis of potential drug candidates, where the 4-bromo-3-chlorophenyl moiety might impart specific biological activities. Halogenated compounds are increasingly utilized in medicinal chemistry to enhance the efficacy of new drugs. nih.gov

Another significant area of investigation is in polymer chemistry. The bifunctional nature of molecules derived from this compound allows them to be used as monomers in polymerization reactions. This can lead to the formation of polycarbonates and other polymers with tailored properties, such as enhanced thermal stability or specific optical characteristics, imparted by the halogenated aromatic rings. mdpi.comnih.gov

Furthermore, the study of the fundamental chemical properties of this compound and its derivatives is an ongoing area of academic interest. This includes investigations into its spectroscopic characteristics, crystallographic structure, and the electronic effects of the halogen substituents on the reactivity of the chloroformate group. This foundational research is crucial for understanding the behavior of this compound and for predicting its utility in new and innovative applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrCl2O2

Molecular Weight

269.90 g/mol

IUPAC Name

(4-bromo-3-chlorophenyl) carbonochloridate

InChI

InChI=1S/C7H3BrCl2O2/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H

InChI Key

PDVJNUHZXZVLMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(=O)Cl)Cl)Br

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Bromo 3 Chlorophenyl Chloroformate

Established Synthetic Pathways to 4-Bromo-3-chlorophenyl Chloroformate

The formation of aryl chloroformates from phenols is a well-documented transformation. The primary challenge lies in the handling of highly reactive and toxic reagents like phosgene (B1210022) and in achieving high selectivity and yield.

Direct chlorination is a common method for introducing chlorine atoms onto an aromatic ring, but it is not a direct pathway to the synthesis of a chloroformate from a phenol (B47542). Instead, direct chlorination is relevant to the synthesis of the precursor, 4-bromo-3-chlorophenol (B77146). For instance, the chlorination of a phenol can be achieved using various chlorinating agents. Traditional methods for producing dichlorophenols involve the direct chlorination of phenol, which often results in a mixture of isomers, including o-chlorophenol, p-chlorophenol, 2,6-dichlorophenol, and 2,4,6-trichlorophenol, making purification difficult. google.comgoogle.com

To achieve better selectivity, a stepwise approach is necessary. The synthesis of the precursor 4-bromo-3-chlorophenol would typically involve the chlorination of 4-bromophenol (B116583). The hydroxyl group is a strongly activating, ortho-, para-directing group. In 4-bromophenol, the para position is blocked, directing chlorination to the ortho positions (2 and 6). The position adjacent to the bromine atom (position 3) is less sterically hindered and electronically favored for substitution. Catalysts such as Lewis acids (e.g., FeCl₃, AlCl₃) can be employed to control the regioselectivity of the chlorination process. google.com However, direct conversion of the phenolic -OH group to the -O(C=O)Cl group via chlorination is not a feasible or established synthetic route.

The reaction of a phenol with chloroformic acid itself is not a practical method for synthesizing the corresponding phenyl chloroformate. Chloroformic acid is unstable, and the reaction equilibrium would not favor the product. Instead, the established and universally employed method involves reacting a phenol or its corresponding phenoxide with a more reactive derivative of carbonic acid, namely phosgene (COCl₂) or its safer-to-handle equivalents, diphosgene and triphosgene (B27547). chemicalbook.comnih.govmdma.ch These reagents provide the carbonyl chloride moiety necessary for the formation of the chloroformate ester.

While Fischer esterification of carboxylic acids with alcohols is typically acid-catalyzed, the reaction of phenols with phosgene follows a different mechanism and is generally not catalyzed by protic acids. masterorganicchemistry.com The reaction generates hydrogen chloride (HCl) as a byproduct, and the process is often facilitated by a base or a catalyst that can activate the phenol or trap the HCl produced. chemicalbook.com

The most common method for synthesizing phenyl chloroformates is the reaction of a phenol with phosgene. chemicalbook.com This reaction is typically performed in an inert solvent like chloroform (B151607) or toluene. patsnap.comgoogle.com To drive the reaction to completion and neutralize the HCl byproduct, a stoichiometric amount of a tertiary amine, such as N,N-dimethylaniline, is often added dropwise at controlled temperatures, typically between 5-10 °C. chemicalbook.com

Alternatively, the reaction can be performed using catalytic amounts of certain compounds. N,N-dialkylated acid amides like N,N-dimethylformamide (DMF) can serve as catalysts, with the process benefiting from the continuous removal of HCl from the reaction zone. google.com Another approach involves using the pre-formed, anhydrous sodium salt of the phenol (sodium phenoxide), which is then added to a solution of phosgene. google.com This method requires careful control of temperature, often in the range of -35 °C to +15 °C, to achieve high yields. google.com

Safer alternatives to gaseous phosgene, such as liquid diphosgene (trichloromethyl chloroformate) and solid triphosgene (bis(trichloromethyl) carbonate), are now widely used. nih.govmdma.ch Triphosgene, in the presence of a catalyst, decomposes to generate phosgene in situ. mdma.chgoogle.com This allows for the reaction to be performed with greater safety and control. The reaction of a phenol with triphosgene is often carried out in the presence of a base like pyridine (B92270). nih.gov

ReagentCatalyst/BaseTypical SolventTemperature (°C)Yield (%)
Phosgene (gas)N,N-DimethylanilineChloroform5 - 10~90 chemicalbook.com
Phosgene (gas)N,N-DimethylformamideBenzene (B151609)70 - 130>95 google.com
Sodium PhenolateNoneToluene-10High google.com
TriphosgenePyridineBenzeneRoom Temp.High nih.gov

This table presents typical conditions for the synthesis of phenyl chloroformates, which are analogous to the synthesis of this compound.

Exploration of Precursor Chemistry and Stereoselective Synthesis

Two main retrosynthetic pathways exist for 4-bromo-3-chlorophenol:

Bromination of 3-chlorophenol : The hydroxyl group is ortho-, para-directing, and the chlorine atom is also ortho-, para-directing but deactivating. In 3-chlorophenol, the positions ortho and para to the hydroxyl group are 2, 4, and 6. The position para to the chlorine is position 6, and the positions ortho are 2 and 4. The directing effects converge on positions 4 and 6. Bromination would likely yield a mixture of 2-bromo-5-chlorophenol, 4-bromo-3-chlorophenol, and 6-bromo-3-chlorophenol, requiring chromatographic separation.

Chlorination of 4-bromophenol : The hydroxyl group directs incoming electrophiles to positions 2 and 6. The bromine atom is also ortho-, para-directing (directing to positions 2 and 6 relative to itself, which are positions 3 and 5 on the ring). The powerful activating effect of the hydroxyl group dominates, directing chlorination primarily to the positions ortho to it. Therefore, chlorination of 4-bromophenol would be expected to yield a mixture of 2-chloro-4-bromophenol and 2,6-dichloro-4-bromophenol. Achieving substitution at the 3-position would be challenging via this route.

Stereoselective Synthesis: The this compound molecule is achiral and does not possess any stereocenters. Therefore, considerations of stereoselective synthesis are not applicable to the preparation of this compound.

Advancements in Reaction Conditions and Yield Optimization

Optimizing the synthesis of chloroformates like this compound focuses on improving safety, yield, and purity while minimizing waste.

Key areas for optimization include:

Phosgene Equivalents : The use of solid triphosgene or liquid diphosgene is a significant advancement over gaseous phosgene, as they are easier and safer to handle, transport, and store. nih.govresearchgate.net Triphosgene can be used to generate phosgene in situ, minimizing the concentration of the toxic gas at any given time. mdma.chresearchgate.net

Catalyst Selection : While tertiary amines are effective, their use in stoichiometric amounts can complicate purification. Catalytic systems, such as those using triphenyl phosphite (B83602) or N,N-dialkylated amides, can lead to higher purity and easier work-up. google.com For reactions involving phosgene equivalents, catalysts that promote the decomposition to phosgene, such as certain amines or activated carbon, can be optimized. google.com

Reaction Medium : The choice of solvent is crucial. Inert solvents like toluene, chloroform, and dichloromethane (B109758) are common. nih.govpatsnap.comgoogle.com For phenoxide-based routes, biphasic systems employing phase-transfer catalysts can enhance reaction rates and simplify product separation. researchgate.net

Flow Chemistry : Modern advancements include the use of flow reactors. A solution of triphosgene can be mixed with solutions of the alcohol (phenol) and an amine in a continuous flow system. google.com This approach offers superior control over reaction temperature and time, enhances safety by minimizing the volume of reactive intermediates at any moment, and allows for easier scalability. google.com

Purification : High purity is often achieved through vacuum distillation to remove the solvent and any unreacted starting materials. patsnap.comgoogle.com The choice of solvent with a boiling point significantly different from the product facilitates this purification step. google.com

By carefully selecting the phosgenating agent, catalyst, solvent, and reaction technology (batch vs. flow), the synthesis of this compound can be optimized to achieve high yields and purity in a safe and efficient manner.

Reactivity and Mechanistic Studies of 4 Bromo 3 Chlorophenyl Chloroformate

Fundamental Reaction Pathways of the Chloroformate Moiety

The chloroformate group is a highly reactive acyl chloride derivative, making it susceptible to attack by a wide range of nucleophiles. The principal reaction pathway is nucleophilic acyl substitution, where a nucleophile replaces the chlorine atom.

Nucleophilic Acylation Reactions

4-Bromo-3-chlorophenyl chloroformate serves as an effective acylating agent, readily reacting with nucleophiles such as amines and alcohols. These reactions typically proceed through a stepwise addition-elimination mechanism. The nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the carbonyl double bond is reformed, yielding the acylated product.

The reaction of this compound with primary or secondary amines is a common and efficient method for the synthesis of carbamates. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion and a proton to yield the corresponding N-substituted 4-bromo-3-chlorophenyl carbamate (B1207046).

General Reaction Scheme:

R¹R²NH + 4-Br-3-Cl-C₆H₃OCOCl → 4-Br-3-Cl-C₆H₃OCONR¹R² + HCl

Kinetic studies on the aminolysis of various phenyl chloroformates in aqueous solution have shown that these reactions are consistent with a stepwise mechanism where the formation of a zwitterionic tetrahedral intermediate is the rate-determining step. nih.gov The reaction rates are influenced by the basicity of the amine nucleophile. nih.gov

Table 1: Representative Examples of Carbamate Synthesis from Chloroformates

Chloroformate Amine Product Reference
Phenyl chloroformate 4-amino-1,2,4-triazoles Carbamate derivatives of 4-amino-1,2,4-triazoles mdpi.com

In a similar fashion, this compound reacts with alcohols to form carbonate esters. The oxygen atom of the alcohol acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of hydrogen chloride results in the formation of a mixed carbonate.

General Reaction Scheme:

R-OH + 4-Br-3-Cl-C₆H₃OCOCl → 4-Br-3-Cl-C₆H₃OCOOR + HCl

Studies on the solvolysis of phenyl chloroformates, including methanolysis and ethanolysis, support a concerted displacement mechanism. rsc.org The transition state is described as strongly associative with little bond breaking. rsc.org

Substitution Reactions of Halogen Substituents on the Phenyl Ring

The bromine and chlorine atoms attached to the phenyl ring of this compound are generally unreactive towards nucleophilic aromatic substitution. This type of reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex).

In this compound, the bromo and chloro substituents are themselves not sufficiently activating to facilitate nucleophilic attack on the aromatic ring under normal conditions. The chloroformate group, while electron-withdrawing, is not as potent in this regard as a nitro group, for example. Therefore, reactions involving the displacement of the aromatic bromine or chlorine are not considered a fundamental reaction pathway for this compound.

Hydrolytic Stability and Decomposition Pathways

This compound is susceptible to hydrolysis, a reaction that leads to its decomposition. In the presence of water, the chloroformate undergoes nucleophilic attack by a water molecule, resulting in the formation of the corresponding 4-bromo-3-chlorophenol (B77146), carbon dioxide, and hydrochloric acid.

Decomposition Reaction:

4-Br-3-Cl-C₆H₃OCOCl + H₂O → 4-Br-3-Cl-C₆H₃OH + CO₂ + HCl

The hydrolysis of phenyl chloroformates is known to be catalyzed by bases. rsc.org Kinetic studies have indicated that the reaction mechanism can vary depending on the solvent and other conditions. In some cases, a general-base catalysis mechanism is operative, where a water molecule, assisted by another base, acts as the nucleophile. nih.gov

Influence of Dual Halogenation on Electrophilicity and Chemoselectivity

The presence of both a bromine and a chlorine atom on the phenyl ring has a significant impact on the reactivity of the chloroformate moiety. Both halogens are electron-withdrawing through the inductive effect (-I effect), which outweighs their weak electron-donating resonance effect (+R effect).

This net electron-withdrawing character of the 4-bromo-3-chlorophenyl group increases the electrophilicity of the carbonyl carbon in the chloroformate. By pulling electron density away from the carbonyl group, the halogen substituents make the carbon atom more susceptible to nucleophilic attack compared to unsubstituted phenyl chloroformate.

Table 2: Hammett Constants for Substituents

Substituent σ_meta σ_para
-Cl 0.37 0.23

The Hammett constants (σ) quantify the electronic influence of substituents on a benzene (B151609) ring. Positive values indicate an electron-withdrawing effect.

The increased electrophilicity of this compound enhances its reactivity towards nucleophiles in acylation reactions. This heightened reactivity can be advantageous in syntheses where a more powerful acylating agent is required.

In terms of chemoselectivity, the primary site of reaction will overwhelmingly be the highly electrophilic chloroformate group. The dual halogenation does not introduce new reactive sites that would compete with the chloroformate moiety under typical nucleophilic acylation conditions. The carbon-halogen bonds on the aromatic ring remain robust and are not prone to cleavage under the conditions used for reactions at the chloroformate center. Therefore, this compound is expected to act as a selective acylating agent for nucleophiles like amines and alcohols.

Catalytic Mechanisms and Transient Intermediates in Chloroformate Reactions

The reactions of this compound can be significantly accelerated through catalysis, which proceeds via the formation of highly reactive transient intermediates. These catalytic pathways are crucial for enhancing the efficiency of acylation reactions.

Acyl Transfer Mechanisms

Acyl transfer is a fundamental reaction of chloroformates, including this compound. The general mechanism involves the transfer of the aryloxycarbonyl group to a nucleophile. In catalyzed reactions, a catalyst, typically a nucleophilic amine like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), facilitates this transfer. commonorganicchemistry.comwikipedia.org The catalyst first attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of a highly reactive intermediate. stackexchange.com This intermediate is then more susceptible to attack by the primary nucleophile (e.g., an alcohol or another amine), which regenerates the catalyst and yields the final acylated product. The electron-withdrawing nature of the bromo and chloro substituents on the phenyl ring of this compound is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus facilitating the acyl transfer process.

Role of O-Acyloxypyridinium Cation Intermediates

When a pyridine-based catalyst is employed, the key transient intermediate is an O-acyloxypyridinium cation. stackexchange.comnih.gov For this compound, the reaction with a pyridine catalyst (Py) would proceed as follows:

Formation of the O-Acyloxypyridinium Cation: The nitrogen atom of pyridine attacks the carbonyl carbon of the chloroformate, displacing the chloride ion. This results in the formation of the 1-(4-bromo-3-chlorophenoxycarbonyl)pyridinium cation.

Ar-O-CO-Cl + Py → [Ar-O-CO-Py]⁺ + Cl⁻ (where Ar = 4-bromo-3-chlorophenyl)

Nucleophilic Attack: This pyridinium (B92312) cation is a significantly more potent acylating agent than the parent chloroformate. reddit.com A nucleophile (NuH) in the reaction mixture then attacks the carbonyl carbon of this intermediate.

Product Formation and Catalyst Regeneration: The attack by the nucleophile leads to the formation of the acylated product and the release of the pyridine catalyst, which can then participate in another catalytic cycle.

[Ar-O-CO-Py]⁺ + NuH → Ar-O-CO-Nu + PyH⁺

The formation of this intermediate is often the rate-determining step in these catalyzed reactions, and its high reactivity is attributed to the excellent leaving group ability of the protonated pyridine. rsc.org

Solvolytic Reactions of Aryl Chloroformate Esters

Solvolysis, the reaction of a substrate with the solvent, is a key aspect of the reactivity of aryl chloroformates. For this compound, the mechanistic pathway of solvolysis is highly dependent on the properties of the solvent, particularly its nucleophilicity and ionizing power. These reactions are typically analyzed using the extended Grunwald-Winstein equation, which relates the rate of solvolysis (k) to the solvent nucleophilicity (NT) and ionizing power (YCl) through the equation:

log(k/k₀) = lNT + mYCl

Here, l represents the sensitivity of the solvolysis rate to solvent nucleophilicity, and m represents the sensitivity to solvent ionizing power. researchgate.net

Investigation of Addition-Elimination (A-E) Pathways

In most common solvents, particularly those with moderate to high nucleophilicity, aryl chloroformates undergo solvolysis via a bimolecular addition-elimination (A-E) mechanism. nih.govrsc.org This pathway is characterized by a high sensitivity to solvent nucleophilicity (l value is typically large, around 1.6-1.7) and a moderate sensitivity to solvent ionizing power (m value is around 0.5-0.6). reddit.comresearchgate.net

The proposed steps for the A-E mechanism are:

Nucleophilic Addition: A solvent molecule (SOH) acts as a nucleophile and attacks the carbonyl carbon of the chloroformate, leading to the formation of a tetrahedral intermediate.

Elimination: The tetrahedral intermediate then collapses, expelling the chloride ion as the leaving group to form the final product.

For phenyl chloroformate, which serves as a model for this compound, the A-E pathway is the dominant mechanism in a wide range of solvents. researchgate.netquimicaorganica.org The electron-withdrawing bromo and chloro groups on the phenyl ring of this compound are expected to stabilize the negative charge development on the carbonyl oxygen in the transition state of the addition step, thereby favoring this pathway.

Analysis of Ionization Pathways

In solvents with low nucleophilicity and high ionizing power, such as highly fluorinated alcohols (e.g., 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP)), an alternative unimolecular ionization (SN1-like) pathway can become competitive or even dominant. nih.govrsc.org This pathway is characterized by a lower sensitivity to solvent nucleophilicity and a higher sensitivity to solvent ionizing power.

The ionization mechanism involves:

Ionization: The slow, rate-determining step is the heterolytic cleavage of the carbon-chlorine bond to form an aryloxycarbonyl cation (an acylium ion) and a chloride ion.

Solvent Capture: The highly reactive acylium ion is then rapidly attacked by a solvent molecule to yield the final product.

While the A-E mechanism is generally favored for aryl chloroformates, the ionization pathway can make a significant contribution in solvents that can effectively stabilize the formation of the cationic intermediate. nih.govquimicaorganica.org

Impact of Solvent Nucleophilicity and Ionizing Power

The balance between the addition-elimination and ionization pathways is critically influenced by the solvent's properties.

Solvent Nucleophilicity (NT): Highly nucleophilic solvents (e.g., aqueous ethanol, methanol, and acetone) strongly favor the bimolecular A-E mechanism by directly participating in the rate-determining addition step. nih.gov

Solvent Ionizing Power (YCl): Solvents with high ionizing power are effective at stabilizing the charged intermediates and transition states of the ionization pathway. nih.gov

The interplay of these two factors determines the predominant reaction mechanism. For instance, in solvents that are both highly nucleophilic and have good ionizing power, a dual-mechanism scenario is often observed. nih.gov The table below, adapted from studies on phenyl chloroformate, illustrates the typical sensitivities to solvent nucleophilicity (l) and ionizing power (m) for different chloroformate solvolysis mechanisms.

Chloroformate TypePredominant MechanismTypical 'l' Value (Sensitivity to NT)Typical 'm' Value (Sensitivity to YCl)
Phenyl ChloroformateAddition-Elimination1.66 - 1.680.56 - 0.57
Primary Alkyl Chloroformates (in most solvents)Addition-Elimination~1.6~0.5
Primary Alkyl Chloroformates (in fluoroalcohols)Ionization with Nucleophilic SolvationHigher 'm' than A-ELower 'l' than A-E
Tertiary Alkyl ChloroformatesIonization (SN1)LowHigh (~1.0)

Based on these established trends, this compound is expected to exhibit a strong preference for the addition-elimination pathway in a majority of solvent systems, with the potential for a competing ionization mechanism in highly ionizing, non-nucleophilic media.

Computational and Theoretical Chemistry Insights into 4 Bromo 3 Chlorophenyl Chloroformate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of chemical compounds. For halo-substituted phenyl chloroformates, DFT calculations provide a robust platform for elucidating reaction pathways and quantifying reactivity.

While specific DFT studies on the reaction mechanisms of 4-bromo-3-chlorophenyl chloroformate are not extensively documented, the reactivity of the broader class of phenyl chloroformates has been investigated. Nucleophilic substitution reactions of phenyl chloroformates are understood to proceed via an associative SN2 mechanism. rsc.org DFT calculations can model these reaction pathways, identifying the transition state structures and their corresponding energy barriers. For analogous compounds, DFT has been employed to investigate mechanisms of various reactions, including cycloadditions, highlighting its utility in mapping out complex reaction coordinates. mdpi.com The presence of electron-withdrawing bromine and chlorine atoms on the phenyl ring is expected to influence the stability of intermediates and transition states, a hypothesis that can be rigorously tested using DFT.

Table 1: Calculated Global Reactivity Descriptors for a Related Halo-Substituted Phenyl Compound

DescriptorValue (eV)
HOMO Energy-7.06
LUMO Energy-1.87
Energy Gap (ΔE)5.19
Ionization Potential (I)7.06
Electron Affinity (A)1.87
Chemical Hardness (η)2.60
Chemical Potential (μ)-4.46
Electrophilicity Index (ω)3.83

Note: Data is for a structurally similar compound, 3',5'-Dichloro-[1,1'-biphenyl]-2-yl 2-bromobutanoate, and is presented for illustrative purposes. mdpi.com The values for this compound would require specific calculations.

Structure-Reactivity Relationship (SRR) and Quantitative Structure-Reactivity Relationship (QSRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity. For this compound, the positions of the bromine and chlorine atoms on the phenyl ring significantly impact the electronic properties of the chloroformate group. These electron-withdrawing substituents enhance the electrophilicity of the carbonyl carbon, making the compound more reactive towards nucleophiles compared to unsubstituted phenyl chloroformate.

Electronic Structure and Bonding Analysis of the Chemical Compound

The electronic structure of this compound is characterized by the interplay of the aromatic phenyl ring, the electron-withdrawing halogen substituents, and the highly reactive chloroformate functional group. The π-system of the phenyl ring is perturbed by the inductive and resonance effects of the bromine and chlorine atoms. This, in turn, influences the electron density distribution across the entire molecule.

Advanced Synthetic Applications of 4 Bromo 3 Chlorophenyl Chloroformate and Its Derivatives

Utilization as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of bromo and chloro substituents on the phenyl ring, combined with the reactive chloroformate moiety, makes 4-Bromo-3-chlorophenyl chloroformate a valuable intermediate. The chloroformate group serves as a handle for introducing the substituted phenyl group onto nucleophiles like amines, alcohols, and thiols, while the halogen atoms provide sites for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions, such as Suzuki or Buchwald-Hartwig couplings.

Precursors for Advanced Pharmaceutical Building Blocks

While specific blockbuster drugs directly utilizing this compound as a starting material are not extensively documented in publicly accessible literature, the structural motif it carries is of significant interest in medicinal chemistry. Halogenated phenyl groups are prevalent in a wide array of therapeutic agents due to their ability to modulate pharmacokinetic and pharmacodynamic properties. For instance, compounds containing a 4-bromo-3-chlorophenyl or related moieties have been investigated for their potential as antimicrobial and anticancer agents nih.gov.

The primary application of this compound in this context is the synthesis of carbamates and ureas. By reacting the chloroformate with a key amine or alcohol in a drug scaffold, the 4-bromo-3-chlorophenoxycarbonyl group can be introduced. This moiety can serve either as a final structural component or as a precursor where the bromine atom is later used as a point of diversification through cross-coupling reactions to build more complex, biologically active molecules.

Synthesis of Agrochemical Intermediates

In the agrochemical sector, halogenated aromatic compounds are fundamental to the design of many herbicides, fungicides, and insecticides. The 4-bromo-3-chlorophenyl group can be found in various patented pesticide structures. The role of this compound here is analogous to its use in pharmaceuticals: it acts as an efficient reagent for linking the di-halogenated phenyl moiety to other fragments of a target agrochemical.

A plausible synthetic application involves the reaction with primary or secondary amines to form carbamate-based herbicides or fungicides. The specific halogenation pattern of the phenyl ring is crucial for tuning the biological activity and selectivity of the final product, as well as its environmental persistence.

Role of Chloroformates as Protecting Group Reagents in Advanced Organic Synthesis

Chloroformates are a well-established class of reagents used to introduce protecting groups for amines, alcohols, and thiols in multi-step organic synthesis wikipedia.org. A protecting group temporarily masks a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.

This compound can be used to install a "4-bromo-3-chlorophenoxycarbonyl" (BrClPhOC-O-) group. The reaction with a primary or secondary amine, typically in the presence of a mild base, yields a stable carbamate (B1207046) wikipedia.org. This protected amine is rendered significantly less nucleophilic and basic, allowing for selective transformations at other molecular sites.

The stability and cleavage conditions of this protecting group would be influenced by the electronic properties of the di-halogenated phenyl ring. Compared to simpler alkyl chloroformates, aryl chloroformates like this one generally form more stable carbamates. Deprotection would likely require conditions that are more vigorous than those used for common protecting groups like Boc or Cbz, potentially involving strong base or reductive methods.

Protecting Group ReagentAbbreviationResulting Protected GroupTypical Cleavage Conditions
Benzyl ChloroformateCbz-ClCarboxybenzyl (Cbz)Hydrogenolysis (H₂, Pd/C)
Di-tert-butyl dicarbonateBoc₂Otert-Butoxycarbonyl (Boc)Strong Acid (e.g., TFA)
Fluorenylmethyloxycarbonyl chlorideFmoc-ClFluorenylmethyloxycarbonyl (Fmoc)Base (e.g., Piperidine)
This compound N/A 4-Bromo-3-chlorophenoxycarbonyl Predicted: Strong Base / Reductive Cleavage

Application in Asymmetric Catalysis and Desymmetrization Reactions

Currently, there is a lack of specific, documented examples in peer-reviewed literature detailing the use of this compound as a ligand precursor or reagent in asymmetric catalysis or desymmetrization reactions. Such applications are highly specialized and typically involve chiral ligands or catalysts designed for specific transformations. While it is theoretically possible to derivatize the 4-bromo-3-chlorophenyl moiety into a chiral ligand, this application does not appear to be a common or established use for this particular reagent.

Derivatization for the Synthesis of Heterocyclic Systems Featuring the 4-Bromo-3-chlorophenyl Moiety

The reactivity of this compound makes it a suitable starting point for constructing various heterocyclic systems. The initial reaction of the chloroformate with a bifunctional nucleophile can be followed by an intramolecular cyclization step to form the desired ring structure, permanently incorporating the 4-bromo-3-chlorophenyl group.

Synthesis of Imidazole and Imidazolidine Derivatives

A key pathway to five-membered nitrogen heterocycles like imidazoles and imidazolidines involves the use of urea or carbamate intermediates. This compound can serve as the carbonyl source for creating these precursors.

Synthesis of Imidazolidine Derivatives: Imidazolidin-2-ones, which are cyclic ureas, are important scaffolds in medicinal chemistry. A potential synthetic route using this compound would involve a two-step process:

Carbamate Formation: Reaction of the chloroformate with an amino alcohol to form a carbamate intermediate.

Cyclization: Subsequent intramolecular reaction, often under basic or thermal conditions, where the nitrogen attacks the carbonyl carbon of an activated derivative or a related cyclization strategy is employed.

Alternatively, reacting the chloroformate with ethylenediamine would produce a bis-carbamate or a related urea precursor, which can then be cyclized to form an imidazolidinone ring system nih.govresearchgate.net. The synthesis of imidazolidin-2-ones can be achieved through the cyclization of N-(2,2-dialkoxyethyl)ureas nih.gov.

Synthesis of Imidazole Derivatives: The synthesis of the aromatic imidazole ring is more complex. While not a direct cyclization reagent, the chloroformate can be used to generate a urea derivative that serves as a building block. For example, reacting this compound with an amine generates a carbamate, which can be further converted to a urea. This urea derivative, if possessing the appropriate functional groups, could then participate in a condensation reaction, such as one with a 1,2-dicarbonyl compound and ammonia (or an ammonium salt), to form a substituted imidazole ring organic-chemistry.orgrsc.org.

A general, plausible reaction pathway is outlined below:

Urea Precursor Synthesis: this compound is reacted with an appropriate amine (R-NH₂) to form a carbamate, which is then converted to a urea containing the 4-bromo-3-chlorophenyl moiety.

Ring Formation: The resulting urea is reacted with a 1,2-dicarbonyl compound (e.g., benzil) and a source of ammonia (e.g., ammonium acetate) in a condensation reaction to construct the imidazole ring.

This strategy allows the stable incorporation of the 4-bromo-3-chlorophenyl group into a new heterocyclic framework, providing a scaffold for further synthetic elaboration.

Formation of Thiazole and Thiazolopyrimidine Systems

The synthesis of thiazole and thiazolopyrimidine frameworks typically proceeds through well-established routes such as the Hantzsch thiazole synthesis or variations of the Biginelli reaction followed by cyclization. The Hantzsch synthesis, a cornerstone in thiazole formation, involves the condensation of α-haloketones with thioamides. For thiazolopyrimidines, a common approach is the reaction of β-dicarbonyl compounds, aldehydes, and thiourea to form a dihydropyrimidine core, which is subsequently cyclized with an appropriate reagent to furnish the fused heterocyclic system.

A comprehensive review of the scientific literature does not reveal the use of this compound as a direct precursor or reagent in the established synthetic pathways for creating the core ring structures of either thiazoles or thiazolopyrimidines. The reactivity of the chloroformate group is primarily centered on acylation reactions, which is not typically employed for the construction of the fundamental thiazole or pyrimidine rings. While the bromo and chloro substituents on the phenyl ring could potentially be used for cross-coupling reactions to append this motif to a pre-formed heterocyclic core, there is no evidence in the searched literature of this compound itself being used in the initial formation of these heterocyclic systems.

Diversification of Chemical Libraries via Controlled Functionalization

The strategic diversification of chemical libraries is a fundamental aspect of modern drug discovery and materials science. Controlled functionalization of a core scaffold allows for the systematic exploration of structure-activity relationships. In principle, this compound possesses three distinct reactive sites that could be exploited for chemical diversification: the highly reactive chloroformate group, and the two halogen atoms (bromine and chlorine) on the aromatic ring.

The chloroformate moiety is an excellent electrophile for reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, to produce the corresponding carbonates, carbamates, and thiocarbonates. This provides a straightforward method for introducing a variety of substituents. The bromine and chlorine atoms offer opportunities for further diversification through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The differential reactivity of bromine and chlorine (bromine being more reactive in many cross-coupling reactions) could potentially allow for selective, stepwise functionalization of the aromatic ring.

Analytical Methodologies for Characterizing 4 Bromo 3 Chlorophenyl Chloroformate Reactions

Spectroscopic Techniques for Reaction Monitoring and Product Confirmation

Spectroscopic methods are indispensable for real-time reaction monitoring and the structural elucidation of resulting products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure and functional groups present in the compounds derived from 4-bromo-3-chlorophenyl chloroformate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental in determining the chemical structure of organic molecules. In the context of this compound reactions, NMR is used to confirm the incorporation of the 4-bromo-3-chlorophenyl moiety into the target molecule. Specific chemical shifts and coupling patterns in the NMR spectrum provide unambiguous evidence of the connectivity of atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used to identify functional groups. The disappearance of the characteristic chloroformate peak and the appearance of new peaks corresponding to the newly formed functional group (e.g., carbamate (B1207046), carbonate) can be monitored to follow the progress of the reaction.

Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight of the products and for obtaining information about their elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, further confirming the identity of the synthesized compounds.

UV-Visible Spectroscopy: While less specific for structural elucidation, UV-Visible spectroscopy can be employed to monitor reactions if the reactants or products contain chromophores that absorb in the UV-Visible region. Changes in the absorption spectrum can indicate the progress of the reaction.

A summary of spectroscopic techniques used in the analysis of reactions involving aryl chloroformates is presented in the table below.

Spectroscopic TechniqueInformation ProvidedApplication in Reaction Analysis
¹H and ¹³C NMRChemical environment of protons and carbon atoms, molecular connectivity.Structural confirmation of products, identification of impurities.
FTIRPresence of specific functional groups.Monitoring the disappearance of the chloroformate group and the appearance of new functional groups.
Mass SpectrometryMolecular weight and elemental composition.Confirmation of product identity and molecular formula.
UV-Visible SpectroscopyElectronic transitions within the molecule.Monitoring reaction kinetics for reactions involving chromophoric species.

Chromatographic Methods for Product Separation, Identification, and Purity Assessment

Chromatographic techniques are essential for the separation of the desired product from unreacted starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. Different HPLC modes, such as reversed-phase or normal-phase, can be employed depending on the polarity of the compounds being analyzed. The use of a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), allows for the identification and quantification of the separated components.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is an effective separation technique. Coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the identification of volatile products and byproducts in the reaction mixture.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid qualitative technique used for monitoring reaction progress and for the preliminary assessment of product purity. By comparing the retention factor (Rf) of the product with that of the starting material, one can quickly determine if the reaction is complete.

The following table summarizes the key chromatographic methods used in the analysis of this compound reactions.

Chromatographic MethodPrinciple of SeparationApplication in Reaction Analysis
High-Performance Liquid Chromatography (HPLC)Partitioning between a stationary phase and a liquid mobile phase.Separation, purification, and quantification of non-volatile products.
Gas Chromatography (GC)Partitioning between a stationary phase and a gaseous mobile phase.Separation and identification of volatile products and byproducts.
Thin-Layer Chromatography (TLC)Differential adsorption on a solid stationary phase.Rapid reaction monitoring and qualitative purity assessment.

Advanced Structural Characterization of Derived Compounds

For a definitive and unambiguous structural determination of novel compounds derived from this compound, more advanced characterization techniques are often required.

Single-Crystal X-ray Diffraction (SCXRD): When a suitable single crystal of the product can be obtained, SCXRD provides the most detailed three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. This technique is considered the gold standard for structural elucidation. The process involves measuring the diffraction pattern of X-rays passing through a single crystal to determine the arrangement of atoms within the crystal lattice. mdpi.com

Computational Methods: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict and confirm the structural and electronic properties of the derived compounds. mdpi.com These calculations can provide insights into molecular geometry, reactivity, and spectroscopic properties, complementing the experimental findings. mdpi.comdntb.gov.ua

Future Directions and Emerging Research Avenues for 4 Bromo 3 Chlorophenyl Chloroformate

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Future research will likely focus on the development of sophisticated catalytic systems to enhance the reactivity and selectivity of 4-Bromo-3-chlorophenyl chloroformate. A promising area is the use of Lewis base catalysis. Studies on phenyl chloroformate have shown that Lewis bases can act as catalysts to facilitate reactions such as the activation of alcohols. d-nb.inforesearchgate.net This approach could be adapted for this compound to achieve higher yields and chemoselectivity in the formation of carbonates and carbamates, particularly with sterically hindered or electronically deactivated substrates.

Furthermore, the exploration of organocatalysis and transition-metal catalysis could unlock new reaction pathways. For instance, designing catalysts that can differentiate between the bromine and chlorine substituents on the aromatic ring would enable highly selective cross-coupling reactions, offering a powerful tool for the synthesis of complex substituted biaryls and other valuable scaffolds.

Integration with Flow Chemistry and Automated Synthetic Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. Flow chemistry, with its inherent advantages of precise control over reaction parameters and improved heat and mass transfer, is particularly well-suited for handling reactive intermediates like chloroformates. acs.orgnih.gov Future research in this area will likely involve the development of robust flow protocols for the synthesis of derivatives from this compound. This could lead to on-demand production of specific molecules, minimizing the need for storage of this reactive compound.

Automated platforms, guided by machine learning algorithms, could rapidly screen and optimize reaction conditions for reactions involving this compound. This would accelerate the discovery of new synthetic routes and the production of libraries of compounds for applications in drug discovery and materials science.

Exploration of Unprecedented Chemical Transformations

While this compound is primarily used for the synthesis of carbonates and carbamates, its unique electronic and steric properties suggest that it could participate in a range of unexplored chemical transformations. nih.govgoogle.com Future research may focus on leveraging the chloroformate group as a linchpin for multicomponent reactions, where three or more reactants combine in a single step to form a complex product.

Additionally, the development of novel photochemical or electrochemical methods could reveal new reactivity patterns. acs.orgresearchgate.netkobe-u.ac.jp For example, light-induced reactions could lead to the formation of novel heterocyclic systems, while electrochemical activation could provide a green and efficient alternative to traditional chemical reagents for initiating reactions at the chloroformate or halogenated phenyl moieties. The selective activation of either the bromine or chlorine atom for subsequent transformations remains a significant challenge and a fertile ground for future investigation.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Advanced computational modeling and theoretical calculations are set to play a pivotal role in predicting the synthesis and reactivity of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate reaction mechanisms, predict reaction outcomes, and design more efficient synthetic routes. mdpi.com For example, computational studies could help in the rational design of catalysts that enhance the selectivity of reactions involving this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-3-chlorophenyl chloroformate, and what reaction conditions are critical for high yield and purity?

  • Methodological Answer : The synthesis typically involves reacting 4-bromo-3-chlorophenol with phosgene (COCl₂) in the presence of a base like pyridine or triethylamine. The reaction must be conducted under anhydrous conditions in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at controlled temperatures (0–5°C) to minimize side reactions such as hydrolysis. Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the chloroformate ester .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Due to its reactivity with moisture and acids, the compound must be stored in airtight containers under nitrogen at 0–6°C. Personnel should use fume hoods, wear acid-resistant gloves, and employ gas scrubbers to neutralize HCl vapors released during reactions. Compatibility testing with solvents and reagents is critical; avoid contact with strong acids, bases, or oxidizing agents .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are standard for structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) can detect volatile impurities, while elemental analysis ensures stoichiometric accuracy. Purity grades >97% are achievable with rigorous drying and inert atmosphere protocols .

Advanced Research Questions

Q. How does the electronic influence of bromine and chlorine substituents affect the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing effects of bromine (para) and chlorine (meta) substituents enhance the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles like amines or alcohols. Computational studies (DFT) can model charge distribution, while kinetic experiments under varied pH and solvent polarities (e.g., DMF vs. acetonitrile) quantify substituent effects .

Q. What strategies can resolve contradictions in toxicity data (e.g., LC₅₀ values) reported for chloroformate derivatives, including this compound?

  • Methodological Answer : Discrepancies in LC₅₀ values often arise from differences in exposure duration, animal models, or analytical methods. Meta-analysis of existing data (e.g., from NRC or BASF studies) using probabilistic models (e.g., benchmark dose software) can harmonize results. Cross-validation with in vitro cytotoxicity assays (e.g., using human lung cell lines) improves reliability .

Q. How can this compound be utilized in the synthesis of bioactive carbamate or carbonate derivatives for medicinal chemistry applications?

  • Methodological Answer : The compound serves as a versatile acylating agent. For carbamate synthesis, react with primary/secondary amines in dichloromethane at room temperature, using DMAP as a catalyst. For carbonates, couple with alcohols under mild basic conditions (e.g., NaHCO₃). Subsequent purification via flash chromatography and bioactivity screening (e.g., antimicrobial assays) can identify lead compounds .

Q. What mechanistic insights explain the hydrolysis stability of this compound compared to aliphatic chloroformates?

  • Methodological Answer : The aromatic ring’s resonance stabilization reduces the electrophilicity of the carbonyl carbon, slowing hydrolysis. Kinetic studies in buffered solutions (pH 2–10) reveal pseudo-first-order rate constants. Computational modeling (e.g., transition state analysis) further elucidates steric and electronic contributions from substituents .

Toxicity and Safety Data

Parameter Value Test Model Reference
Acute Toxicity (LC₅₀)15 ppm (4h, combined)Rat (male/female)
Storage Stability>6 months (0–6°C, N₂)Accelerated degradation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.